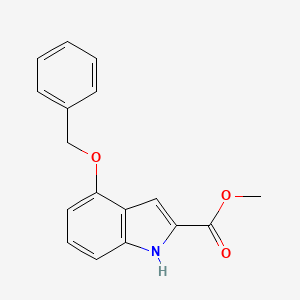

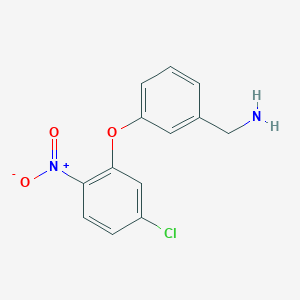

methyl 4-(benzyloxy)-1H-indole-2-carboxylate

Overview

Description

This compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a benzyloxy group attached to the 4-position of the indole and a carboxylate group attached to the 2-position of the indole. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring system, followed by the introduction of the benzyloxy and carboxylate groups. There are many methods for synthesizing indoles, including the Fischer indole synthesis and the Bartoli indole synthesis. The benzyloxy group could potentially be introduced via a Williamson ether synthesis, and the carboxylate group could be introduced via a nucleophilic acyl substitution.Molecular Structure Analysis

The indole ring system is aromatic, which means it is particularly stable. The benzyloxy and carboxylate groups are both electron-withdrawing, which could affect the reactivity of the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the carboxylate group could react with acids to form esters, or with amines to form amides. The benzyloxy group could potentially be cleaved under acidic or basic conditions to yield a phenol and a benzyl alcohol.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. However, we can predict that it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used.Scientific Research Applications

-

Application in Antioxidant and Antimicrobial Activity

- Field : Biochemistry

- Summary : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .

- Methods : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range . The complexes also showed antimicrobial activities against four bacterial strains and two fungal strains .

-

Application in Anticancer Activity

- Field : Medicinal Chemistry

- Summary : Benzimidazole, a compound structurally similar to “methyl 4-(benzyloxy)-1H-indole-2-carboxylate”, has been studied extensively for its potential as a new generation of anticancer agents .

- Methods : Benzimidazole derivatives were synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .

- Results : The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines showed that the presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Application in Anti-Inflammatory Activity

- Field : Pharmacology

- Summary : Transition metal complexes derived from heterocyclic Schiff base ligands have shown significant anti-inflammatory activities .

- Methods : The anti-inflammatory activities of the synthesized compounds were evaluated by egg albumin assays .

- Results : The results showed that the ligand HL2 (2) and Zn (II) complexes have excellent anti-inflammatory activities because of their dependency on electron donating and electron withdrawing groups, respectively .

-

Application in Benzylic Oxidations and Reductions

- Field : Organic Chemistry

- Summary : The benzylic hydrogens of alkyl substituents on a benzene ring, similar to the benzyloxy group in “methyl 4-(benzyloxy)-1H-indole-2-carboxylate”, are activated toward free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods : Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

- Results : If the benzylic position is completely substituted, this oxidative degradation does not occur .

-

Application in Antimicrobial Activity

- Field : Biochemistry

- Summary : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have shown significant antimicrobial activities .

- Methods : The antimicrobial activities of the synthesized compounds were evaluated against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method .

- Results : It was found that the metal(II) complexes are more noxious than free Schiff base ligands. The antimicrobial activity results showed that the complexes 10, 11, 14 and 15 were most active compounds .

-

Application in Monoamine Oxidase B Inhibitors

- Field : Medicinal Chemistry

- Summary : A compound structurally similar to “methyl 4-(benzyloxy)-1H-indole-2-carboxylate”, known as 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772), has been developed as a highly potent, selective, reversible, and orally active monoamine oxidase B inhibitor .

- Methods : The compound was synthesized and its structure was confirmed by various spectroscopic techniques .

- Results : The compound showed potent inhibitory activity against monoamine oxidase B, which is an enzyme associated with neurodegenerative diseases such as Parkinson’s disease .

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken.

Future Directions

The study of indole-containing compounds is a very active area of research, due to their prevalence in many biologically active natural products and pharmaceuticals. Future research could involve studying the biological activity of this compound, or using it as a building block to synthesize more complex molecules.

Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

properties

IUPAC Name |

methyl 4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYUJMTTJRWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406461 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

CAS RN |

27748-09-0 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)

![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)